N-Phenethyl-2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide
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Overview
Description
N-Phenethyl-2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenethyl-2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. The starting materials may include thiophene derivatives, trifluoromethyl pyrimidine, and phenethylamine. The key steps in the synthesis may involve:
Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thiophene ring: This step may involve coupling reactions such as Suzuki or Stille coupling.
Attachment of the phenethyl group: This can be done through nucleophilic substitution or other suitable methods.
Formation of the thioacetamide linkage: This step may involve thiolation reactions using reagents like thiourea or other sulfur sources.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-Phenethyl-2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring and thioacetamide linkage can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenethyl group can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: As a lead compound for drug development targeting specific enzymes or receptors.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-Phenethyl-2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide would depend on its specific biological target. Potential mechanisms may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: The compound may interact with specific receptors, altering their activity and downstream signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- N-Phenethyl-2-((4-(thiophen-2-yl)-6-(methyl)pyrimidin-2-yl)thio)acetamide
- N-Phenethyl-2-((4-(thiophen-2-yl)-6-(fluoromethyl)pyrimidin-2-yl)thio)acetamide
- N-Phenethyl-2-((4-(thiophen-2-yl)-6-(chloromethyl)pyrimidin-2-yl)thio)acetamide
Uniqueness
N-Phenethyl-2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. The trifluoromethyl group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.
Properties
Molecular Formula |
C19H16F3N3OS2 |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-(2-phenylethyl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C19H16F3N3OS2/c20-19(21,22)16-11-14(15-7-4-10-27-15)24-18(25-16)28-12-17(26)23-9-8-13-5-2-1-3-6-13/h1-7,10-11H,8-9,12H2,(H,23,26) |
InChI Key |
NXHRPSKYVMWAAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3 |
Origin of Product |
United States |
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